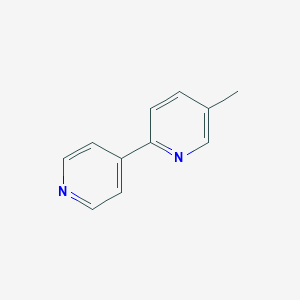![molecular formula C5H7N3O2S B025470 methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate CAS No. 109377-26-6](/img/structure/B25470.png)
methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has been synthesized through various methods.
Mécanisme D'action
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate is believed to exert its pharmacological effects through the inhibition of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function. Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter butyrylcholine.
Effets Biochimiques Et Physiologiques
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied for its pharmacological effects. However, there are also some limitations to its use. It can be toxic in high doses, and care must be taken when handling the compound. Additionally, it has not been extensively studied in vivo, and more research is needed to fully understand its effects in living organisms.
Orientations Futures
There are a number of future directions for research on methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate. One area of focus could be on its potential as a treatment for Alzheimer's disease. It has been shown to improve cognitive function, and more research is needed to determine whether it could be an effective treatment for this condition. Another area of focus could be on its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells, and more research is needed to determine whether it could be an effective treatment for certain types of cancer. Finally, more research is needed to fully understand the biochemical and physiological effects of methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate, particularly in vivo.
Méthodes De Synthèse
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate can be synthesized through various methods. One of the most commonly used methods is the reaction between methyl isocyanate and N-(cyanoaminothioformyl)pyridinium chloride. The reaction takes place in the presence of a base such as triethylamine. The product is then purified through column chromatography to obtain pure methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate.
Applications De Recherche Scientifique
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. It has also been studied for its potential to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Propriétés
Numéro CAS |
109377-26-6 |
|---|---|
Nom du produit |
methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate |
Formule moléculaire |
C5H7N3O2S |
Poids moléculaire |
173.2 g/mol |
Nom IUPAC |
methyl N-(N-cyano-C-methylsulfanylcarbonimidoyl)carbamate |
InChI |
InChI=1S/C5H7N3O2S/c1-10-5(9)8-4(11-2)7-3-6/h1-2H3,(H,7,8,9) |
Clé InChI |
PPNIQRMHOBRZME-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)/N=C(\NC#N)/SC |
SMILES |
COC(=O)NC(=NC#N)SC |
SMILES canonique |
COC(=O)N=C(NC#N)SC |
Synonymes |
Carbamic acid, [(cyanoamino)(methylthio)methylene]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



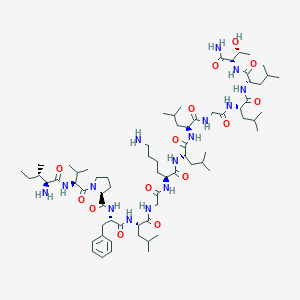
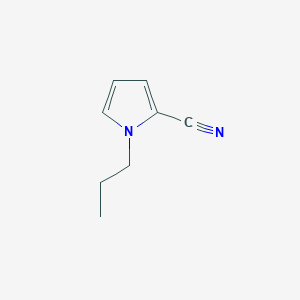
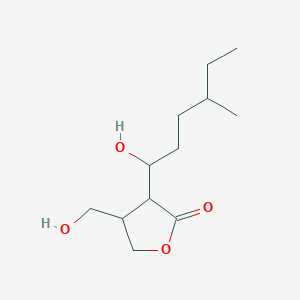
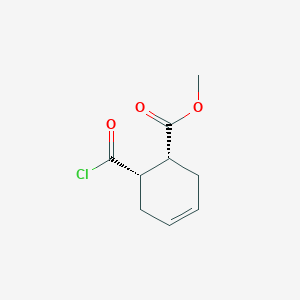
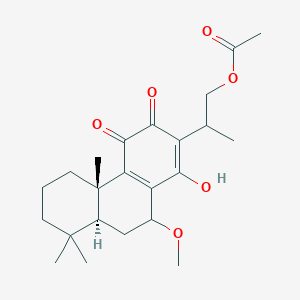
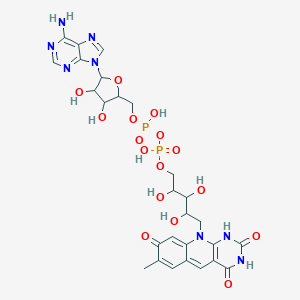
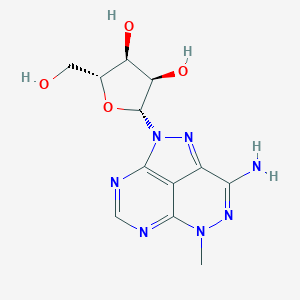
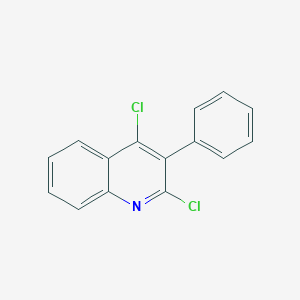
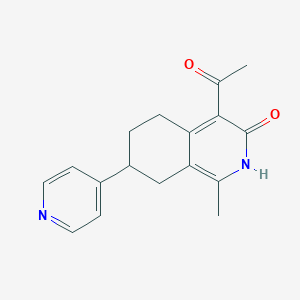
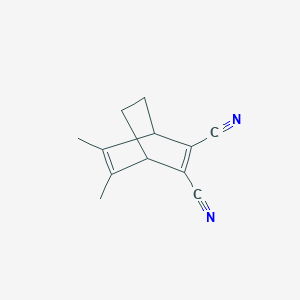
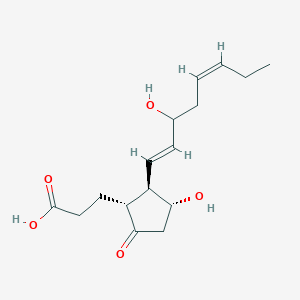
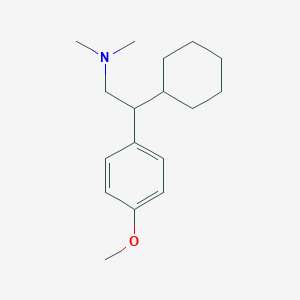
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
